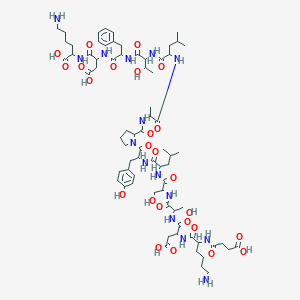
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBZM-AZ, and it belongs to the class of benzazepines.
Mechanism Of Action
The mechanism of action of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves its binding to dopamine D2 receptors in the brain. This binding leads to the inhibition of dopamine signaling, which is responsible for the symptoms of Parkinson's disease and schizophrenia.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine are related to its binding to dopamine D2 receptors. This binding leads to the inhibition of dopamine signaling, which results in a reduction in the symptoms of Parkinson's disease and schizophrenia.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine in lab experiments include its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
For research on 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine include investigating its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis of 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves a series of chemical reactions. The starting material is 7-Iodo-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which is then treated with sodium azide to obtain 7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine.
Scientific Research Applications
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, behavior, and movement. This compound has been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and other psychiatric disorders.
properties
CAS RN |
116234-50-5 |
|---|---|
Product Name |
7-Iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine |
Molecular Formula |
C17H17IN4O |
Molecular Weight |
420.25 g/mol |
IUPAC Name |
5-(4-azidophenyl)-8-iodo-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H17IN4O/c1-22-7-6-12-8-16(18)17(23)9-14(12)15(10-22)11-2-4-13(5-3-11)20-21-19/h2-5,8-9,15,23H,6-7,10H2,1H3 |
InChI Key |
LMFAFFIRCNUJJO-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N=[N+]=[N-])O)I |
synonyms |
7-iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-benzazepine 7-iodo-8-hydroxy-3-methyl-1-(4-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine I(125)-MAB IMAB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)








![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

